molecular formula C8H4F3NOS B080674 2-Benzoxazolinethione, 5-(trifluoromethyl)- CAS No. 13451-80-4

2-Benzoxazolinethione, 5-(trifluoromethyl)-

Cat. No. B080674
CAS RN: 13451-80-4
M. Wt: 219.19 g/mol
InChI Key: MBQRNNRGEFJOFN-UHFFFAOYSA-N
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Description

2-Benzoxazolinethione, 5-(trifluoromethyl)-, is a chemical compound belonging to the class of organic compounds known as benzoxazolinones. These compounds are characterized by a benzene ring fused to an oxazoline ring containing a sulfur atom. The presence of a trifluoromethyl group at the 5-position significantly affects its chemical behavior and properties.

Synthesis Analysis

The synthesis of benzoxazolinone derivatives, including those with trifluoromethyl groups, typically involves the condensation of 2-hydroxyanilines with carboxylic acids or their derivatives in the presence of a dehydrating agent. One efficient method for synthesizing fluorinated benzoxazolines involves gallium(III) triflate-mediated condensation-cyclization under mild conditions, which favors the formation of the five-membered heterocycles over seven-membered ones due to the introduction of fluorine atoms (Prakash et al., 2007).

Scientific Research Applications

Plant Defense Metabolites and Antimicrobial Activity

Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites produced by plants, particularly within the Poaceae family, which includes important crops like maize and wheat. These compounds play a role in allelopathy and defense against biological threats. The antimicrobial activity of these compounds, particularly the synthetic derivatives of the 1,4-benzoxazin-3-one backbone, suggests potential as scaffolds for new antimicrobial agents. Synthetic derivatives have shown potent activity against pathogenic fungi and bacteria, highlighting their significance in developing new antimicrobial strategies (de Bruijn, Gruppen, & Vincken, 2018).

Analytical Methods for Antioxidant Activity

Understanding the antioxidant activity of various compounds is critical in several fields, including food engineering and pharmaceuticals. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests have been applied to assess the antioxidant capacity of complex samples. These methods, based on chemical reactions and spectrophotometry, help in evaluating the kinetics or equilibrium state of antioxidant activities, providing insights into the potential health benefits of antioxidants, including those related to benzoxazolinethione derivatives (Munteanu & Apetrei, 2021).

Supramolecular Chemistry Applications

Benzoxazolinethione and its derivatives also find applications in supramolecular chemistry. For instance, benzene-1,3,5-tricarboxamides (BTAs) are structurally simple yet offer a wide range of functionalities, making them a versatile building block in nanotechnology, polymer processing, and biomedical applications. Their ability to self-assemble into one-dimensional structures stabilized by hydrogen bonding showcases the adaptability of BTAs in creating sophisticated materials for various scientific purposes (Cantekin, de Greef, & Palmans, 2012).

Environmental Remediation

The degradation of environmental pollutants through enzymatic processes is another area where related compounds are studied. Enzymes, in the presence of redox mediators, can degrade or transform recalcitrant compounds found in wastewater from industries, highlighting the potential of these compounds in enhancing the efficiency of environmental remediation efforts (Husain & Husain, 2007).

Safety And Hazards

The safety data sheet for a related compound, 2-Fluoro-5-(trifluoromethyl)benzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

As for future directions, the synthesis method involving the condensation of diamines or amino (thio)phenols with CF3CN could be further optimized or modified . Additionally, the potential biological activities of “2-Benzoxazolinethione, 5-(trifluoromethyl)-” and related compounds could be further explored in various applications.

properties

IUPAC Name

5-(trifluoromethyl)-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)4-1-2-6-5(3-4)12-7(14)13-6/h1-3H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQRNNRGEFJOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158765
Record name 2-Benzoxazolinethione, 5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoxazolinethione, 5-(trifluoromethyl)-

CAS RN

13451-80-4
Record name 5-(Trifluoromethyl)-2(3H)-benzoxazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13451-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzoxazolinethione, 5-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013451804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzoxazolinethione, 5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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